
2-bromo-N,6-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-N,6-dimethylaniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom and two methyl groups attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-N,6-dimethylaniline can be synthesized through several methods. One common approach involves the bromination of N,N-dimethylaniline using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction typically occurs in an organic solvent such as chloroform or carbon tetrachloride at room temperature. Another method involves the use of mesitylene as a reaction solvent to participate in a methylation reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and catalysts is being explored to make the process more sustainable.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-N,6-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable reagents.
Nucleophilic Substitution: The compound can react with nucleophiles to form new derivatives.
Oxidation and Reduction: It can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide, potassium cyanide, and amines are used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Electrophilic Substitution: Products include halogenated, nitrated, and sulfonated derivatives.
Nucleophilic Substitution: Products include substituted anilines and other aromatic compounds.
Oxidation and Reduction: Products include quinones and reduced amines.
Wissenschaftliche Forschungsanwendungen
2-Bromo-N,6-dimethylaniline has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Materials Science: It is used in the development of new materials with specific properties.
Analytical Chemistry: It is used as a reagent in the determination of iodine in pharmaceuticals and food products.
Wirkmechanismus
The mechanism of action of 2-bromo-N,6-dimethylaniline involves its interaction with various molecular targets. The bromine atom and the dimethylamino group play crucial roles in its reactivity. The compound can form complexes with metal ions and participate in coordination chemistry. Additionally, its electrophilic and nucleophilic properties enable it to undergo various chemical transformations.
Vergleich Mit ähnlichen Verbindungen
2-Bromo-N,6-dimethylaniline can be compared with other similar compounds such as:
N,N-Dimethylaniline: Lacks the bromine atom and has different reactivity and applications.
2-Bromoaniline: Lacks the dimethylamino group and has different chemical properties.
6-Bromo-N,N-dimethylaniline: Similar structure but different position of the bromine atom, leading to different reactivity.
The uniqueness of this compound lies in the presence of both the bromine atom and the dimethylamino group, which confer distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C8H10BrN |
|---|---|
Molekulargewicht |
200.08 g/mol |
IUPAC-Name |
2-bromo-N,6-dimethylaniline |
InChI |
InChI=1S/C8H10BrN/c1-6-4-3-5-7(9)8(6)10-2/h3-5,10H,1-2H3 |
InChI-Schlüssel |
SIYFWDFJYHFNBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)Br)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



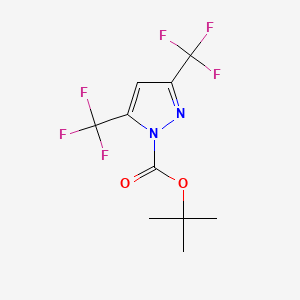
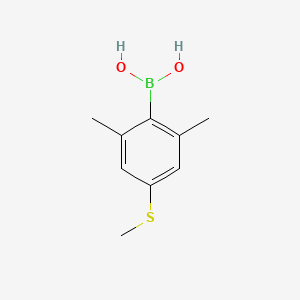

![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
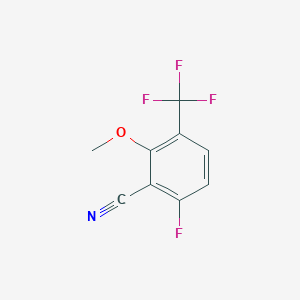
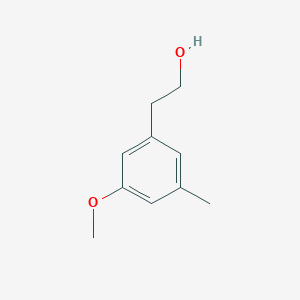
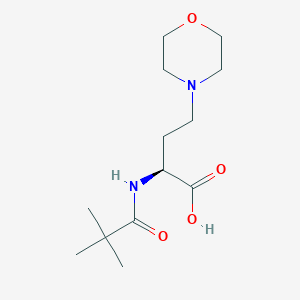


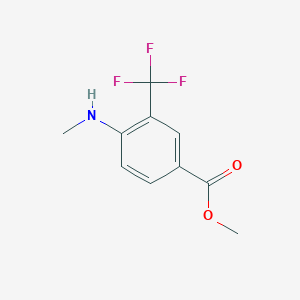
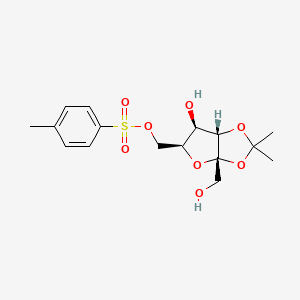
![3,3-Dimethyl-1-{4-[4-(Trifluoromethyl)-2-Pyridinyl]-1-Piperazinyl}-1-Butanone](/img/structure/B15200874.png)
![9-(8-(9H-Carbazol-9-yl)dibenzo[b,d]furan-4-yl)-9H-carbazole-3-carbonitrile](/img/structure/B15200883.png)
